molecular formula C77H58BF24IrNO2P- B6336335 ((4R,5R)-(+)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl] (diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate CAS No. 880262-16-8

((4R,5R)-(+)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl] (diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate

カタログ番号: B6336335
CAS番号: 880262-16-8
分子量: 1719.3 g/mol
InChIキー: OYQSQQMXRUOJGB-XCHXSORBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This iridium(I) complex is a chiral catalyst primarily employed in enantioselective hydrogenation reactions. Its structure comprises:

  • A 1,5-cyclooctadiene (COD) ligand coordinating to iridium(I).
  • A chiral phosphinite ligand derived from a benzyl-substituted oxazoline scaffold with (4R,5R) stereochemistry.
  • A tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF⁻) counterion, known for its high lipophilicity and stability under acidic conditions .

Key properties include:

  • Molecular formula: Ir(C₈H₁₂)(C₃₇H₃₄NO₂P)·B[C₆H₃(CF₃)₂]₄
  • Molecular weight: 1719.25 g/mol
  • Physical state: Air-sensitive orange powder (store at 2–8°C)
  • Melting point: 112–113°C .

The BARF⁻ anion enhances solubility in nonpolar solvents and stabilizes the cationic iridium center, critical for catalytic activity in asymmetric transformations .

特性

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;iridium;[2-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxy-diphenylphosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-26,29,35H,27-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;;/b;;2-1-,8-7-;/t29-,35-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQSQQMXRUOJGB-XCHXSORBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5=CC=CC=C5)C6=CC=CC=C6.C1CC=CCCC=C1.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1OC(=N[C@H]1C(OP(C2=CC=CC=C2)C3=CC=CC=C3)(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6.C1/C=C\CC/C=C\C1.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H58BF24IrNO2P-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1719.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ((4R,5R)-(+)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl] (diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate) typically involves the following steps:

    Ligand Synthesis: The chiral ligand is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of the oxazoline ring and subsequent functionalization to introduce the benzyl and phenyl groups.

    Complex Formation: The ligand is then reacted with iridium(I) precursors, such as [Ir(COD)Cl]2, under inert atmosphere conditions. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Anion Exchange: The final step involves the exchange of chloride ions with tetrakis(3,5-bis(trifluoromethyl)phenylborate) to yield the desired complex.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

((4R,5R)-(+)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl] (diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate) undergoes various types of reactions, including:

    Oxidation: The iridium center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: The compound can participate in reduction reactions, typically involving hydride donors.

    Substitution: Ligand exchange reactions are common, where the coordinated ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions could produce iridium-hydride species.

科学的研究の応用

Chemistry

In chemistry, this compound is widely used as a catalyst in asymmetric synthesis. Its chiral ligand system allows for the selective formation of enantiomerically pure products, which is crucial in the synthesis of pharmaceuticals and fine chemicals.

Biology and Medicine

The compound’s catalytic properties are also explored in biological and medicinal chemistry. It is used in the synthesis of complex natural products and potential drug candidates, where stereoselectivity is essential.

Industry

In the industrial sector, ((4R,5R)-(+)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl] (diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate) is employed in the production of high-value chemicals and materials. Its efficiency and selectivity make it a valuable tool in various manufacturing processes.

作用機序

The mechanism by which this compound exerts its catalytic effects involves the coordination of substrates to the iridium center. The chiral ligand system induces asymmetry in the coordination environment, facilitating enantioselective transformations. The iridium center can undergo oxidative addition, migratory insertion, and reductive elimination steps, which are key to many catalytic cycles.

類似化合物との比較

Key Findings :

  • Phosphinite Substituents : Diphenyl (Ph₂P) variants exhibit higher catalytic activity due to reduced steric hindrance compared to bulkier dicyclohexyl (Cy₂P) groups. However, Cy₂P analogues offer enhanced stability in prolonged reactions .
  • Stereochemistry : The (4R,5R) configuration in the oxazoline backbone is critical for achieving high enantiomeric excess (ee) in hydrogenation of prochiral olefins .

Counterion Effects

Counterion Example Compound Solubility Stability Catalytic Performance
BARF⁻ Target Compound High in CH₂Cl₂ Stable under acid TOF > 500 h⁻¹; ee up to 98%
Hexafluorophosphate (PF₆⁻) [Ir(COD)(Ph₂PThrePHOX)]PF₆ Moderate in MeOH Decomposes in acid TOF ~200 h⁻¹; ee ≤90%
Tetraphenylborate (BPh₄⁻) [Ir(COD)(Ph₂PThrePHOX)]BPh₄ Low in hexane Oxidatively unstable TOF <100 h⁻¹; ee ~85%

Key Findings :

  • BARF⁻ Superiority : The BARF⁻ anion’s electron-withdrawing trifluoromethyl groups improve catalyst longevity by resisting anion decomposition, even under acidic conditions. This contrasts sharply with BPh₄⁻, which degrades in oxidizing environments .
  • Reactivity: BARF⁻-containing catalysts achieve turnover frequencies (TOFs) exceeding 500 h⁻¹, outperforming PF₆⁻ and BPh₄⁻ analogues .

Enantiomeric Variants

Compound Stereochemistry ee in Hydrogenation (%) Application Example
(4R,5R)-(+)-[Ir(COD)(Ph₂PThrePHOX)]BARF⁻ (Target) (4R,5R) 98 Hydrogenation of α,β-unsaturated esters
(4S,5S)-(-)-[Ir(COD)(Ph₂PThrePHOX)]BARF⁻ (4S,5S) 95 Inverse enantioselectivity in ketone reduction

Key Findings :

  • Enantiocontrol : The (4R,5R) configuration consistently delivers higher ee values due to optimal spatial arrangement of the phosphinite and oxazoline moieties, directing substrate binding .

生物活性

The compound ((4R,5R)-(+)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl] (diphenylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate) is a complex organometallic compound that has garnered interest in the field of catalysis and biological activity. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be dissected into several key components:

  • Iridium(I) Complex : Central to its catalytic properties.
  • Diphenylphosphinite Ligand : Contributes to the reactivity and selectivity of the catalyst.
  • Tetrakis(3,5-bis(trifluoromethyl)phenylborate) : Enhances solubility and stability in various solvents.
PropertyValue
Molecular FormulaC₃₁H₃₃F₆IrN₂O₂P
CAS Number880262-14-6
Melting Point160–161 °C

The biological activity of this compound is primarily linked to its catalytic capabilities in organic transformations. It has been shown to facilitate asymmetric hydrogenation reactions, which are crucial for synthesizing chiral compounds used in pharmaceuticals.

Case Studies

  • Asymmetric Hydrogenation :
    • Study : A study demonstrated that the iridium complex effectively catalyzes the hydrogenation of unfunctionalized styrenyl olefins into alkanes with high enantioselectivity.
    • Findings : The reaction achieved up to 99% ee (enantiomeric excess), indicating its potential in producing enantiomerically pure compounds essential for drug development .
  • Anticancer Activity :
    • Research : Preliminary studies have indicated that similar iridium complexes exhibit cytotoxic effects against various cancer cell lines.
    • Results : One study reported IC50 values in the micromolar range for several cancer types, suggesting potential applications in cancer therapy .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
Asymmetric HydrogenationUp to 99% ee
Cytotoxicity in Cancer CellsIC50 in micromolar range

Research Findings

Recent research has focused on optimizing the synthesis and application of this compound in various catalytic processes. Key findings include:

  • The compound's ability to selectively hydrogenate complex organic molecules with minimal side reactions.
  • Its potential use as a catalyst in pharmaceutical synthesis, particularly for compounds requiring high stereochemical purity.

Future Directions

Further studies are needed to explore:

  • The full spectrum of biological activities beyond catalysis, including potential antimicrobial or antiviral properties.
  • The environmental impact and sustainability of using such iridium complexes in industrial applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。